3-(3-Isobutoxyphenyl)propan-1-ol
Description
3-(3-Isobutoxyphenyl)propan-1-ol is a tertiary alcohol derivative characterized by a phenyl ring substituted with an isobutoxy group at the meta position and a three-carbon chain terminating in a hydroxyl group. The compound’s reactivity and biological activity are influenced by the isobutoxy group’s steric and electronic effects, which differentiate it from other derivatives .
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-[3-(2-methylpropoxy)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H20O2/c1-11(2)10-15-13-7-3-5-12(9-13)6-4-8-14/h3,5,7,9,11,14H,4,6,8,10H2,1-2H3 |
InChI Key |
WBOVQQDJKGILTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isobutoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-isobutoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. Another method includes the alkylation of 3-isobutoxyphenylacetic acid with a suitable alkyl halide, followed by reduction to the corresponding alcohol.
Industrial Production Methods
Industrial production of 3-(3-Isobutoxyphenyl)propan-1-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation and purification steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Isobutoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) solution is commonly used for the oxidation of primary alcohols.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: The major products include 3-(3-isobutoxyphenyl)propanal and 3-(3-isobutoxyphenyl)propanoic acid.
Reduction: The major product is 3-(3-isobutoxyphenyl)propane.
Substitution: Products depend on the substituent introduced, such as 3-(3-isobutoxyphenyl)bromopropane.
Scientific Research Applications
3-(3-Isobutoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Isobutoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key analogs, their substituents, molecular weights, and applications:
Key Observations :
- Electron-Withdrawing Groups (e.g., difluoromethyl, bromo) enhance stability and alter solubility, making these compounds suitable for synthetic intermediates .
- Bulkier Substituents (e.g., cyclohexylmethoxy, isobutoxy) increase steric hindrance, impacting receptor binding in therapeutic contexts .
- Sulfur-Containing Groups (e.g., methylsulphanyl) contribute to off-flavors in food chemistry due to volatile sulfur byproducts .
Functional Group Impact on Reactivity
Biological Activity
3-(3-Isobutoxyphenyl)propan-1-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant studies that highlight its significance in various therapeutic contexts.
Chemical Structure and Properties
The chemical structure of 3-(3-Isobutoxyphenyl)propan-1-ol can be described as follows:
- IUPAC Name : 3-(3-Isobutoxyphenyl)propan-1-ol
- Molecular Formula : C13H18O2
- Molecular Weight : 206.28 g/mol
Antioxidant Activity
Research indicates that 3-(3-Isobutoxyphenyl)propan-1-ol exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing cellular damage. A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.
| Study Reference | Methodology | Findings |
|---|---|---|
| In vitro assays on cell cultures | Significant reduction in reactive oxygen species (ROS) levels. |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a series of experiments, it was shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
In addition to antioxidant and antimicrobial activities, 3-(3-Isobutoxyphenyl)propan-1-ol has demonstrated anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, which suggests a potential role in managing inflammatory diseases.
| Cytokine | Effect of Compound |
|---|---|
| TNF-alpha | Decreased secretion |
| IL-6 | Decreased secretion |
Case Study 1: Application in Skin Disorders
A clinical study explored the use of 3-(3-Isobutoxyphenyl)propan-1-ol in treating skin conditions characterized by inflammation and oxidative stress. Patients treated with topical formulations containing this compound showed significant improvement in symptoms compared to controls.
Case Study 2: Synergistic Effects with Other Compounds
Another investigation assessed the synergistic effects of 3-(3-Isobutoxyphenyl)propan-1-ol when combined with other known anti-inflammatory agents. The combination therapy resulted in enhanced efficacy, indicating that this compound may serve as an adjunct treatment option.
The biological activity of 3-(3-Isobutoxyphenyl)propan-1-ol is believed to be mediated through several pathways:
- Scavenging Free Radicals : The hydroxyl group in the structure allows for effective scavenging of free radicals.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
- Modulation of Gene Expression : The compound can influence the expression of genes related to oxidative stress and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
